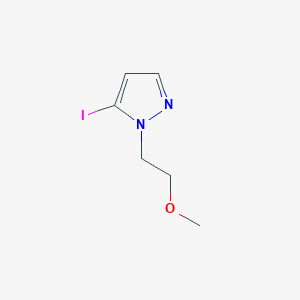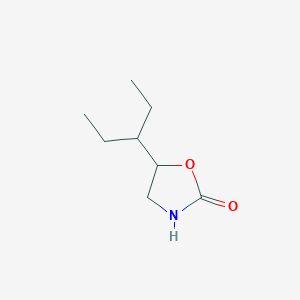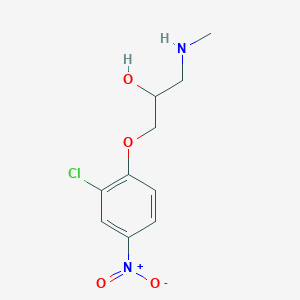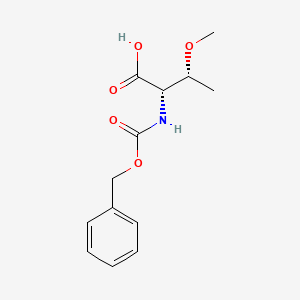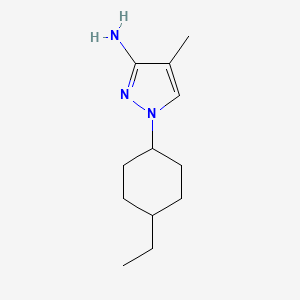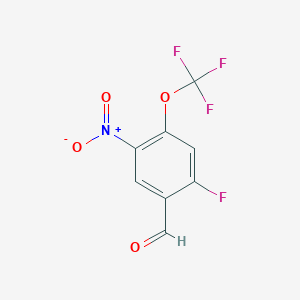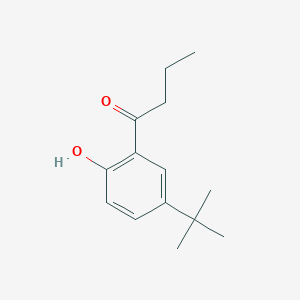
1-(5-(Tert-butyl)-2-hydroxyphenyl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-(Tert-butyl)-2-hydroxyphenyl)butan-1-one is an organic compound with a complex structure that includes a tert-butyl group, a hydroxyphenyl group, and a butanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(Tert-butyl)-2-hydroxyphenyl)butan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tert-butylbenzene and butanone.
Friedel-Crafts Alkylation: The tert-butyl group is introduced to the benzene ring via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Hydroxylation: The hydroxyl group is introduced to the benzene ring through a hydroxylation reaction, often using reagents like hydrogen peroxide or a peracid.
Ketone Formation: The butanone backbone is formed through a series of reactions, including oxidation and condensation reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-(Tert-butyl)-2-hydroxyphenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products:
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols.
Substitution Products: Ethers or esters.
Aplicaciones Científicas De Investigación
1-(5-(Tert-butyl)-2-hydroxyphenyl)butan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(5-(Tert-butyl)-2-hydroxyphenyl)butan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to active sites or altering the function of target molecules. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.
Comparación Con Compuestos Similares
1-(4-Hydroxyphenyl)butan-1-one: Similar structure but lacks the tert-butyl group.
1-(5-Methyl-2-hydroxyphenyl)butan-1-one: Similar structure with a methyl group instead of a tert-butyl group.
Uniqueness: 1-(5-(Tert-butyl)-2-hydroxyphenyl)butan-1-one is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to similar compounds.
Propiedades
Fórmula molecular |
C14H20O2 |
|---|---|
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
1-(5-tert-butyl-2-hydroxyphenyl)butan-1-one |
InChI |
InChI=1S/C14H20O2/c1-5-6-12(15)11-9-10(14(2,3)4)7-8-13(11)16/h7-9,16H,5-6H2,1-4H3 |
Clave InChI |
LEQRFSWBRMOLNH-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)C1=C(C=CC(=C1)C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-tert-butyl N-{[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]methyl}carbamate](/img/structure/B13631837.png)
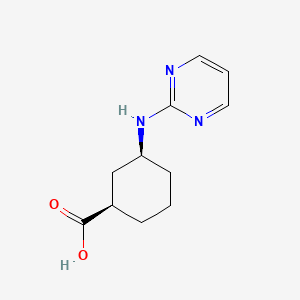
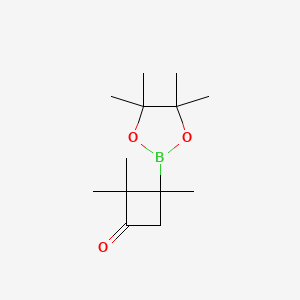
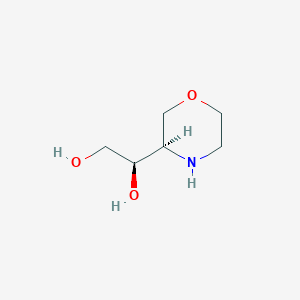
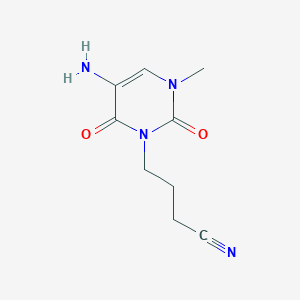
![(1r)-2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13631884.png)

![4,4,5,5-tetramethyl-2-[(E)-4-phenylbut-1-en-3-ynyl]-1,3,2-dioxaborolane](/img/structure/B13631895.png)
